2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by its trifluoromethyl group and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trifluorobenzene with methylamine and sulfonating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the trifluoromethyl group, followed by the introduction of the sulfonamide group. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
2,4,6-Trifluoro-N-methylbenzene-1-sulfonamide is compared to other similar compounds, such as 2,4,6-trifluorobenzene and N-methylbenzene-1-sulfonamide. Its uniqueness lies in the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
2,4,6-Trifluorobenzene
N-methylbenzene-1-sulfonamide
2,4,6-Trifluoronitrobenzene
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Properties
IUPAC Name |
2,4,6-trifluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-11-14(12,13)7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXTVMHXLWIGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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